molecular formula C21H24IN7 B14923866 N'-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

N'-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B14923866
M. Wt: 501.4 g/mol
InChI Key: WZSPDOIFVNNOJM-BUVRLJJBSA-N
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Description

2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 2-iodobenzaldehyde and a triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the reaction of 2-iodobenzaldehyde with a triazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in 2-iodobenzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in 2-iodobenzaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-Iodobenzoic acid.

    Reduction: 2-Iodobenzyl alcohol.

    Substitution: 2-Azidobenzaldehyde.

Scientific Research Applications

2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine.

    4-Iodobenzaldehyde: Similar structure but with the iodine atom in the para position.

    2-Formyl-3′-methoxybiphenyl: Contains a formyl group and a methoxy group on a biphenyl scaffold.

Uniqueness

2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the presence of both the iodobenzaldehyde and triazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24IN7

Molecular Weight

501.4 g/mol

IUPAC Name

6-N-benzyl-2-N,2-N-diethyl-4-N-[(E)-(2-iodophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H24IN7/c1-3-29(4-2)21-26-19(23-14-16-10-6-5-7-11-16)25-20(27-21)28-24-15-17-12-8-9-13-18(17)22/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27,28)/b24-15+

InChI Key

WZSPDOIFVNNOJM-BUVRLJJBSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2I)NCC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2I)NCC3=CC=CC=C3

Origin of Product

United States

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